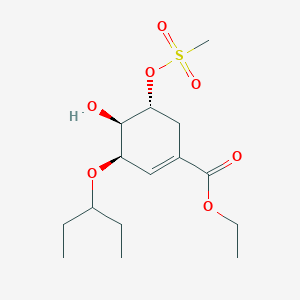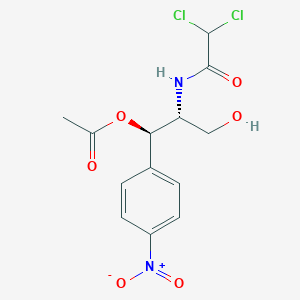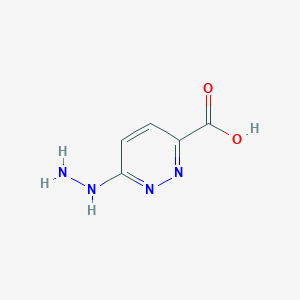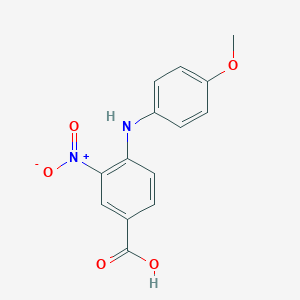
(R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol, also known as EMIM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. EMIM is a member of the phenolic family and is structurally similar to the natural hormone estrogen.
Mecanismo De Acción
(R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol acts as an ERM by binding to estrogen receptors, specifically the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). (R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been shown to have a higher binding affinity for ERβ compared to ERα. This selective binding to ERβ may provide therapeutic benefits without the adverse effects associated with traditional estrogen therapy.
Biochemical and Physiological Effects:
(R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that (R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol can inhibit the proliferation of breast cancer cells and induce apoptosis. (R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In animal studies, (R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been shown to increase bone density and decrease the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol in lab experiments is its selective binding to ERβ, which may provide therapeutic benefits without the adverse effects associated with traditional estrogen therapy. However, one limitation of using (R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
For (R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol research include further investigation of its potential as a treatment for breast cancer, osteoporosis, and cardiovascular disease. Additionally, research could focus on developing more efficient synthesis methods to improve its bioavailability and exploring its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
(R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. Its ability to act as an ERM and its anti-inflammatory properties make it a promising candidate for the treatment of breast cancer, osteoporosis, and cardiovascular disease. Future research could focus on further investigating its therapeutic potential and developing more efficient synthesis methods to improve its bioavailability.
Métodos De Síntesis
(R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction, Sonogashira coupling reaction, and Heck reaction. The most commonly used method for synthesizing (R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol is the Suzuki-Miyaura coupling reaction. This method involves the reaction of 3-ethyl-6-methoxy-1-methyl-1H-indene and 4-bromo-phenol in the presence of a palladium catalyst and a base.
Aplicaciones Científicas De Investigación
(R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been studied extensively for its potential therapeutic applications, including its ability to act as an estrogen receptor modulator (ERM) and its anti-inflammatory properties. (R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has also been evaluated for its potential as a treatment for breast cancer, osteoporosis, and cardiovascular disease.
Propiedades
Número CAS |
154569-16-1 |
|---|---|
Nombre del producto |
(R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol |
Fórmula molecular |
C19H20O2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
4-[(1R)-3-ethyl-6-methoxy-1-methyl-1H-inden-2-yl]phenol |
InChI |
InChI=1S/C19H20O2/c1-4-16-17-10-9-15(21-3)11-18(17)12(2)19(16)13-5-7-14(20)8-6-13/h5-12,20H,4H2,1-3H3/t12-/m1/s1 |
Clave InChI |
ARRLKELHSXEBEL-GFCCVEGCSA-N |
SMILES isomérico |
CCC1=C([C@@H](C2=C1C=CC(=C2)OC)C)C3=CC=C(C=C3)O |
SMILES |
CCC1=C(C(C2=C1C=CC(=C2)OC)C)C3=CC=C(C=C3)O |
SMILES canónico |
CCC1=C(C(C2=C1C=CC(=C2)OC)C)C3=CC=C(C=C3)O |
Sinónimos |
(R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





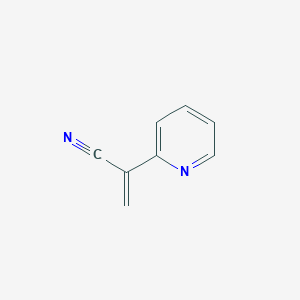
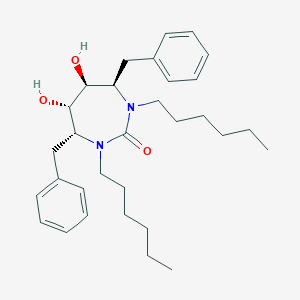
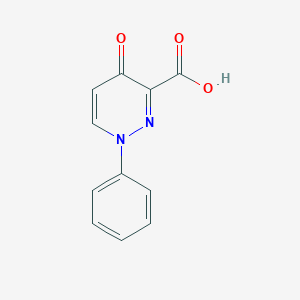

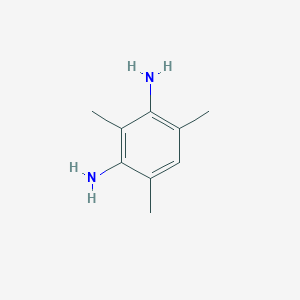
![N,N,N',N'-tetrakis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]butane-1,4-diamine](/img/structure/B120891.png)


